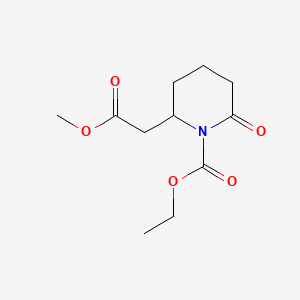![molecular formula C12H13N3O3 B11867818 3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 6-methylquinazoline with appropriate reagents to introduce the hydroxy and amino groups at the desired positions. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of large-scale reactors and continuous flow processes may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinazolinone derivatives, while reduction of the amino group may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid
- 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
- 3-(Propylamino)propanoic acid hydrochloride
Uniqueness
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid is unique due to the presence of the 6-methylquinazoline moiety, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15) |
InChI-Schlüssel |
ZAINEHOBJMDUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)







![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)


![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)


